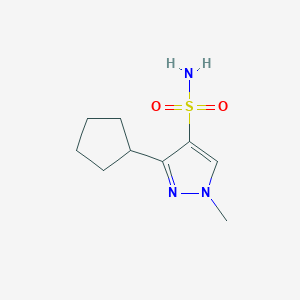
3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound with the CAS Number: 2137793-81-6 . It has a molecular weight of 229.3 . The IUPAC name for this compound is 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide .
Molecular Structure Analysis
The InChI code for 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide is 1S/C9H15N3O2S/c1-12-6-8 (15 (10,13)14)9 (11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3, (H2,10,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide is a powder at room temperature . The compound is stable under normal shipping temperatures .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide and its derivatives have been explored for their potential in inhibiting cyclooxygenase-2 (COX-2), presenting a significant interest in medicinal chemistry for their anti-inflammatory and anticancer properties. The synthesis and evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives revealed a number of potent and selective inhibitors of COX-2. This research identified compounds with acceptable pharmacokinetic profiles, highlighting the structural optimization efforts to improve drug-like properties (Penning et al., 1997).
Heterocyclic Sulfonamides Synthesis
The development of heterocyclic sulfonamides, including pyrazole-4-sulfonamides, has demonstrated their utility in medicinal chemistry. A parallel medicinal chemistry enabled method for their synthesis was efficient and selective, facilitating the creation of compounds with potential pharmacological activities. This reactivity expands to access other heterocyclic sulfonyl fluorides, underlining the versatility of this chemical class in drug development (Tucker, Chenard, & Young, 2015).
Antimicrobial and Anticancer Activities
Research into novel heterocyclic compounds containing a sulfonamido moiety has yielded promising antibacterial agents. The synthesis of pyran, pyridine, and pyridazine derivatives, among others, showed significant antibacterial activity, indicating the potential for developing new antimicrobial agents. Similarly, the investigation of pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity revealed their application in targeting various enzymes involved in cancer and neurodegenerative diseases, suggesting a multipurpose pharmacological profile with therapeutic implications (Azab, Youssef, & El‐Bordany, 2013); (Ozmen Ozgun et al., 2019).
Enzyme Inhibition for Therapeutic Applications
The exploration of pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moiety as potential carbonic anhydrase inhibitors underscores the strategy of targeting enzyme inhibition for therapeutic benefit. The study highlighted the inhibitory effects of these compounds on human carbonic anhydrase isoenzymes, revealing the potential for treating conditions associated with dysregulated enzyme activity (Mert et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-cyclopentyl-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-12-6-8(15(10,13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAMNARIRZAMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCC2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

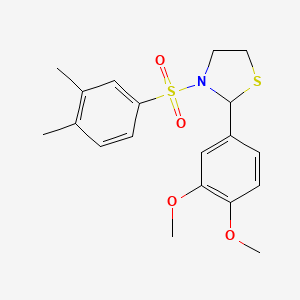
![3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2712061.png)
![N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide](/img/structure/B2712065.png)
![2-((4-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712066.png)
![7-(4-Chlorophenyl)-2-[3-(2-chlorophenyl)-4-methyl-1,2-oxazol-5-yl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2712069.png)
![2-Benzyl-6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2712071.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2712073.png)
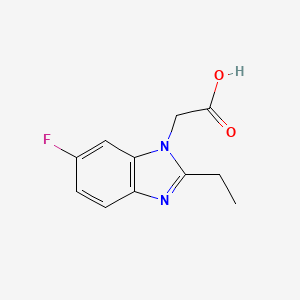
methanone](/img/structure/B2712076.png)
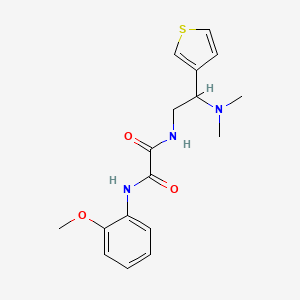
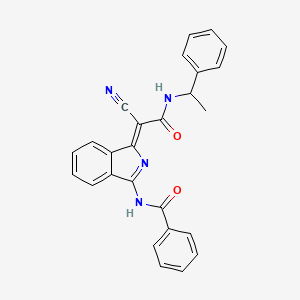
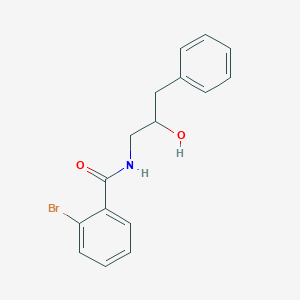
![6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]quinoline;hydrochloride](/img/structure/B2712081.png)
